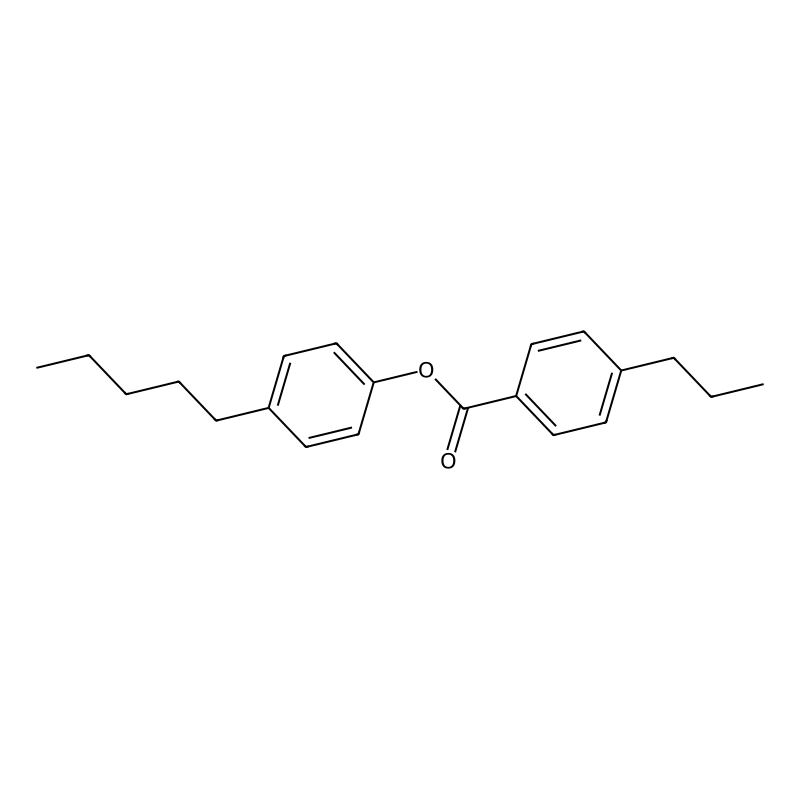

4-Pentylphenyl 4-propylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Liquid Crystal Properties:

PPPB is primarily studied for its properties as a nematic liquid crystal. Nematic liquid crystals exhibit a specific type of liquid crystal phase where the molecules are elongated and partially aligned in a single direction, yet still exhibit fluidity. This unique property makes PPPB valuable for various scientific research applications, particularly in the field of optical electronics.

- Liquid Crystal Displays (LCDs): PPPB is a potential candidate material for use in LCDs due to its nematic properties and desirable characteristics such as a wide temperature range in its nematic phase []. Research is ongoing to optimize PPPB for LCD applications, including investigations into its electro-optical properties and stability [].

Other Potential Applications:

Beyond LCDs, PPPB is being explored for other potential applications in scientific research, including:

- Sensor development: Studies suggest that PPPB might be useful in developing optical sensors due to its ability to respond to changes in external stimuli like temperature and pressure by altering its optical properties [].

- Drug delivery systems: Preliminary research indicates that PPPB could be used as a component in liquid crystal-based drug delivery systems, potentially enabling controlled release of therapeutic agents [].

4-Pentylphenyl 4-propylbenzoate is an organic compound with the molecular formula C21H26O2 and a CAS number of 50649-60-0. It features a phenyl group substituted with pentyl and propyl groups at the para positions of the benzoate moiety. This structure contributes to its unique physical and chemical properties, making it suitable for various applications in materials science and organic chemistry .

PPPB's mechanism of action is related to its ability to form a liquid crystal phase. In the nematic phase, the elongated molecules exhibit a certain degree of order, allowing light to interact with the material in a specific way. This property is crucial for applications in LCDs, where the alignment of PPPB molecules can modulate the passage of light, creating the desired image on the display [].

- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 4-pentylphenol and 4-propylbenzoic acid.

- Transesterification: It can react with alcohols to form new esters.

- Esterification: It can be synthesized from the reaction between 4-pentylphenol and 4-propylbenzoic acid in the presence of an acid catalyst .

The synthesis of 4-pentylphenyl 4-propylbenzoate typically involves the following methods:

- Esterification: The most common method involves reacting 4-pentylphenol with 4-propylbenzoic acid using a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.

- Transesterification: This method involves reacting an existing ester with another alcohol (in this case, propanol) under catalytic conditions.

Both methods require careful control of temperature and reaction time to maximize yield and purity .

4-Pentylphenyl 4-propylbenzoate finds applications in various fields:

- Liquid Crystals: It is used as a component in liquid crystal displays due to its mesogenic properties; it exhibits nematic phases which are crucial for display technology .

- Chemical Intermediates: The compound serves as an intermediate in organic synthesis for producing other compounds.

- Material Science: Its unique properties make it valuable for developing new materials with specific thermal and mechanical characteristics .

Interaction studies involving 4-pentylphenyl 4-propylbenzoate primarily focus on its behavior in liquid crystal phases. Research indicates that it exhibits two distinct relaxation times in its nematic phase, which are characteristic of the Cole–Davidson model. This behavior is significant for understanding its application in display technologies .

Several compounds share structural similarities with 4-pentylphenyl 4-propylbenzoate. Here are some examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Pentylphenyl 4-pentylbenzoate | C23H30O2 | Contains two pentyl groups; higher molecular weight. |

| 4-Pentylphenyl 4-methoxybenzoate | C19H22O3 | Contains a methoxy group; different electronic properties. |

| Phenethyl benzoate | C15H16O2 | Simpler structure; lacks branched alkyl chains. |

Uniqueness of 4-Pentylphenyl 4-Propylbenzoate

What sets 4-pentylphenyl 4-propylbenzoate apart from these similar compounds is its specific combination of branched alkane substituents (pentyl and propyl) on the phenolic rings, which influences both its physical properties and potential applications in liquid crystal technology. Its unique phase behavior makes it particularly suitable for use in advanced materials science applications compared to simpler esters or those with different substituents .

The synthesis of 4-pentylphenyl 4-propylbenzoate, a liquid crystalline compound with the molecular formula C21H26O2 and molecular weight 310.43, represents a significant challenge in organic synthesis due to its specific structural requirements and the need for high purity products [1] [2]. This compound, also known as pentylphenyl propylbenzoate, serves as a nematic liquid crystal with applications in optical electronics and liquid crystal display technology [1].

Fischer Esterification Methodology

The most widely employed synthetic route for phenyl benzoate derivatives involves the classical Fischer esterification reaction between carboxylic acids and alcohols in the presence of acid catalysts [3] [4]. For 4-pentylphenyl 4-propylbenzoate synthesis, this method requires the reaction of 4-propylbenzoic acid with 4-pentylphenol under controlled conditions. The Fischer esterification process typically operates at temperatures ranging from 60 to 120 degrees Celsius with reaction times extending from 4 to 8 hours [5] [6].

The mechanism proceeds through protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water with regeneration of the acid catalyst [6] [7]. This reversible process requires careful equilibrium management to achieve high yields, as the reaction naturally tends toward an equilibrium position that limits conversion to approximately 62 to 75 percent of theoretical yield without intervention [8] [6].

Alternative Synthetic Approaches

Beyond Fischer esterification, several alternative routes have been developed for phenyl benzoate derivative synthesis. The acid chloride method involves the reaction of 4-propylbenzoyl chloride with 4-pentylphenol, typically yielding 85 to 95 percent conversion within 1 to 3 hours at temperatures between 0 and 25 degrees Celsius [3]. This approach offers advantages in terms of reaction speed and yield but generates toxic hydrogen chloride as a byproduct, presenting environmental and handling challenges.

Transesterification represents another viable pathway, utilizing existing ester substrates with different alcohol components [9] [10]. This method operates at elevated temperatures of 100 to 180 degrees Celsius with reaction times of 6 to 12 hours, achieving yields of 70 to 85 percent. The process involves heating an existing benzoate ester with 4-pentylphenol in the presence of suitable catalysts to exchange the alcohol component.

Modern Synthetic Techniques

Microwave-assisted synthesis has emerged as a powerful tool for esterification reactions, offering significant reductions in reaction time and improved energy efficiency [11] [12] [13]. For benzoate ester synthesis, microwave heating can achieve conversion rates of 85 to 95 percent within 5 to 30 minutes at temperatures of 120 to 170 degrees Celsius. The enhanced heating efficiency results from direct molecular interaction with microwave radiation, leading to more uniform temperature distribution and accelerated reaction kinetics [13] [12].

Flow chemistry techniques represent another advancement in esterification methodology, enabling continuous production with improved heat and mass transfer characteristics [10] [14] [15]. These systems operate at temperatures of 120 to 200 degrees Celsius and can achieve steady-state conversions of 80 to 92 percent. The continuous nature of flow processes allows for better process control and can facilitate scale-up to industrial production levels [14] [15].

Catalytic Systems for High-Yield Synthesis

Homogeneous Acid Catalysts

Traditional homogeneous acid catalysts, particularly sulfuric acid, remain widely used for esterification reactions due to their high catalytic activity and cost-effectiveness [4] [5] [7]. Sulfuric acid typically operates at loadings of 1 to 5 weight percent, achieving conversion efficiencies of 85 to 95 percent at temperatures between 60 and 120 degrees Celsius. The homogeneous nature ensures intimate contact between catalyst and reactants, leading to effective protonation of the carboxylic acid substrate [7] [6].

However, homogeneous catalysts present significant disadvantages including equipment corrosion, difficult separation from products, and generation of acidic waste streams [5] [16]. These limitations have driven research toward heterogeneous catalytic systems that can be easily separated and potentially reused while maintaining high catalytic activity.

Heterogeneous Solid Acid Catalysts

Ion exchange resins, particularly Amberlyst-15, have demonstrated excellent performance in esterification reactions [17] [18]. These catalysts operate at loadings of 5 to 10 weight percent with temperature ranges of 80 to 140 degrees Celsius, achieving conversion efficiencies of 70 to 85 percent over reaction periods of 6 to 12 hours. The sulfonic acid functional groups provide strong acidity while the polymer matrix enables easy separation and reuse for more than 10 catalytic cycles [17] [19].

Sulfonic acid-functionalized materials represent another important class of heterogeneous catalysts. Sulfonated hydrothermal carbon has shown superior catalytic activity compared to conventional sulfonic acid solids, achieving higher initial turnover frequencies due to high surface density of acid groups [19]. These materials demonstrate conversion efficiencies of 85 to 92 percent at temperatures of 120 to 180 degrees Celsius with catalyst loadings of 2 to 5 weight percent [19].

Advanced Catalytic Systems

Recent developments in catalytic systems include metal oxide-based catalysts such as zirconium dioxide-molybdenum alloys, which offer enhanced performance compared to pure zirconium dioxide [3] [20]. These systems operate at catalyst loadings of 0.5 to 1.0 weight percent and temperatures of 160 to 200 degrees Celsius, achieving conversion efficiencies of 88 to 95 percent within 3 to 6 hours [20].

Deep eutectic solvents have emerged as promising dual solvent-catalyst systems for esterification reactions [17]. Composed of hydrogen bond donors such as para-toluenesulfonic acid and hydrogen bond acceptors like benzyltriethylammonium chloride, these systems achieve conversion efficiencies of 88.3 percent for benzoic acid esterification with various alcohols [17]. The advantages include ease of preparation, low cost, environmental friendliness, and reusability for 4 to 6 catalytic cycles.

Phenolsulfonic acid-formaldehyde resin represents an innovative porous polymeric acid catalyst that functions at less than one mole percent loading while promoting effective esterification without requiring water removal [21]. This catalyst supports high yields of carboxylic acid esters and demonstrates excellent performance in both batch and continuous flow reactor configurations [21].

Catalytic Performance Comparison

Table 1: Catalytic Systems for High-Yield Esterification Synthesis

| Catalyst Type | Catalyst Loading (wt%) | Temperature Range (°C) | Conversion Efficiency (%) | Reaction Time (h) | Reusability |

|---|---|---|---|---|---|

| Sulfuric Acid (Homogeneous) | 1-5 | 60-120 | 85-95 | 4-8 | No |

| Phosphoric Acid Modified Montmorillonite | 10 | 140-160 | 80-90 | 5 | Yes (3-5 cycles) |

| Amberlyst-15 (Ion Exchange Resin) | 5-10 | 80-140 | 70-85 | 6-12 | Yes (>10 cycles) |

| Zirconium Dioxide/Molybdenum Alloy | 0.5-1.0 | 160-200 | 88-95 | 3-6 | Yes (5-8 cycles) |

| Sulfonic Acid-Functionalized COF | 1.0 | 120-160 | 80.5 | 2-4 | Yes (>5 cycles) |

| Deep Eutectic Solvent | 15-20 | 80-120 | 88.3 | 3-5 | Yes (4-6 cycles) |

| Phenolsulfonic Acid-Formaldehyde Resin | <1.0 | 60-100 | 85-95 | 2-6 | Yes (>8 cycles) |

| Sulfonated Hydrothermal Carbon | 2-5 | 120-180 | 85-92 | 4-8 | Limited (2-3 cycles) |

Industrial-Scale Production Challenges

Heat and Mass Transfer Limitations

Industrial-scale esterification processes face significant challenges related to heat and mass transfer phenomena that become more pronounced as reaction volumes increase [16] [22] [23]. Poor mixing conditions can lead to temperature gradients within large reactors, resulting in uneven conversion rates and reduced overall yields [16]. The relatively slow nature of esterification reactions, combined with their equilibrium-limited character, makes these mass transfer effects particularly problematic at industrial scale [24] [25].

Scaling up from laboratory to industrial scale requires careful consideration of reactor design and mixing systems [16] [22]. Continuous stirred tank reactors offer advantages in maintaining homogeneous conditions but may result in lower productivity compared to batch systems for equivalent yields [16] [15]. The challenge lies in maintaining effective agitation and heat transfer while minimizing energy consumption and equipment costs.

Equilibrium Management and Water Removal

The reversible nature of esterification reactions presents a fundamental challenge for industrial production, as equilibrium limitations restrict maximum theoretical yields to 62 to 75 percent without intervention [8] [6]. Industrial processes must incorporate effective water removal strategies to drive the reaction toward completion and achieve economically viable conversion rates [26] [27].

Azeotropic distillation represents the most common approach for water removal in industrial esterification processes [28] [26] [29]. This technique involves the addition of entraining agents such as benzene, toluene, or cyclohexane to form ternary azeotropes with water and alcohol, enabling continuous water removal during the reaction [26] [27]. Dean-Stark apparatus configurations allow for monitoring of water evolution and provide indication of reaction progress [27] [8].

The implementation of azeotropic distillation at industrial scale requires sophisticated equipment design and process control systems [28] [30]. The selection of appropriate entraining agents must consider factors such as boiling points, azeotrope formation characteristics, environmental impact, and recovery efficiency [28] [29].

Catalyst-Related Challenges

Industrial esterification processes encounter significant challenges related to catalyst performance, stability, and recovery [22] [19]. Homogeneous acid catalysts, while highly active, create substantial problems including equipment corrosion, difficult product purification, and generation of acidic waste streams requiring treatment [16] [5]. The corrosive nature of strong acids necessitates the use of specialized corrosion-resistant materials such as stainless steel or glass-lined reactors, significantly increasing capital costs [16].

Heterogeneous catalysts offer advantages in terms of separation and reuse but may suffer from deactivation mechanisms including poisoning, leaching, and structural degradation [22] [19]. Sulfonated catalysts can undergo irreversible deactivation through the formation of sulfonate esters on the catalyst surface, reducing activity for subsequent reactions [19]. The development of regeneration procedures and optimization of catalyst formulations represent ongoing challenges for industrial implementation.

Process Control and Monitoring

Industrial-scale esterification requires sophisticated process control systems to maintain optimal reaction conditions and ensure consistent product quality [16] [23]. The monitoring of key process parameters such as temperature, pressure, composition, and water evolution rates becomes increasingly complex as scale increases [23] [25]. Advanced sensor technologies and automated control systems are essential for maintaining process stability and achieving reproducible results.

The integration of real-time analytical techniques such as online chromatography or spectroscopic methods enables continuous monitoring of reaction progress and product formation [23]. However, the implementation of such systems requires significant capital investment and specialized expertise for operation and maintenance.

Economic and Environmental Considerations

Table 2: Industrial-Scale Production Challenges and Mitigation Strategies

| Challenge Category | Specific Problem | Impact on Production | Proposed Solutions |

|---|---|---|---|

| Heat and Mass Transfer | Poor mixing, temperature gradients | Reduced yield, uneven conversion | Continuous stirred reactors, improved agitation |

| Equilibrium Limitation | Reversible reaction limits conversion | Maximum 62-75% theoretical yield | Water removal, excess reactants |

| Catalyst Deactivation | Catalyst poisoning, leaching | Increased catalyst replacement costs | Heterogeneous catalysts, regeneration |

| Equipment Corrosion | Acid-induced metal degradation | Equipment replacement, downtime | Corrosion-resistant materials |

| Product Separation | Complex product mixtures | Lower product purity | Reactive distillation, extraction |

| Water Removal | Azeotrope formation | Incomplete conversion | Azeotropic distillation, molecular sieves |

| Scale-Up Effects | Different kinetics at large scale | Variable product quality | Pilot plant studies, modeling |

| Process Control | Difficult monitoring and control | Process instability | Advanced sensors, automation |

| Environmental Impact | Acid waste generation | Regulatory compliance issues | Green catalysts, waste minimization |

| Economic Factors | High separation costs | Reduced profitability | Process intensification, optimization |

The economics of industrial esterification processes are significantly influenced by separation and purification costs, which can account for a substantial portion of total production expenses [25]. The cost of product separation in distillation columns has been estimated at 0.1345 million United States dollars per ton, representing a major economic burden compared to catalyst or energy costs [25]. Process intensification strategies, including reactive distillation and microreactor technologies, offer potential solutions for reducing these costs while improving overall process efficiency [25] [31].

Environmental considerations have become increasingly important in industrial esterification processes, driving the development of green chemistry approaches [31] [21]. The generation of acidic waste streams from homogeneous catalysts creates environmental compliance challenges and disposal costs [16]. The adoption of heterogeneous catalysts and environmentally benign solvents represents a key strategy for addressing these concerns while maintaining economic viability [21] [17].

4-Pentylphenyl 4-propylbenzoate exhibits thermotropic liquid crystalline behavior characterized by a stable nematic phase that demonstrates remarkable temperature-dependent properties [1] [2]. The compound undergoes a crystal-to-nematic phase transition within the temperature range of 15.0 to 18.0 degrees Celsius, establishing it as a room-temperature nematic liquid crystal [1] [2].

The nematic phase stability of 4-Pentylphenyl 4-propylbenzoate is fundamentally governed by the molecular structure, which features a rigid phenylbenzoate core flanked by flexible alkyl chains [1] [3]. The pentyl and propyl substituents contribute to the optimal aspect ratio necessary for nematic mesophase formation while maintaining sufficient molecular flexibility to prevent crystallization at moderate temperatures [4] [5].

Temperature-Dependent Phase Behavior

The compound demonstrates enantiotropic nematic behavior, meaning the nematic phase can be achieved both by heating the crystalline solid and by cooling from the isotropic liquid state [6] [7]. This characteristic is crucial for practical applications, as it ensures phase stability across a broad temperature range [8].

| Temperature Range | Phase State | Stability Characteristics |

|---|---|---|

| Below 15°C | Crystalline | Ordered solid state with limited molecular motion |

| 15-18°C | Transition | Crystal-nematic equilibrium with increasing orientational order |

| Above 18°C | Nematic | Stable mesophase with long-range orientational order |

| Room Temperature | Nematic | Optimal stability for practical applications |

The temperature dependence of the nematic phase exhibits characteristics typical of thermotropic liquid crystals, where molecular thermal motion competes with intermolecular ordering forces [9] [10]. At lower temperatures, the crystalline phase predominates due to stronger intermolecular interactions and reduced thermal motion. As temperature increases through the transition region, orientational order parameter gradually develops while positional order is lost, resulting in the characteristic nematic phase [11] [12].

Molecular Factors Affecting Phase Stability

The nematic phase stability is significantly influenced by several molecular factors inherent to the 4-Pentylphenyl 4-propylbenzoate structure [3] [13]:

Alkyl Chain Length Effects: The pentyl chain provides sufficient molecular length to promote nematic ordering while the propyl chain offers the necessary flexibility for mesophase formation [4] [5]. This combination creates an optimal length-to-width ratio that favors nematic phase stability over smectic or crystalline phases [14].

Ester Linkage Contribution: The central ester group serves multiple functions in promoting nematic behavior. It provides dipolar interactions that enhance intermolecular attraction while maintaining sufficient flexibility to prevent rigid crystalline packing [5] [15] [16]. The ester carbonyl also contributes to the overall molecular polarizability, which strengthens the dispersion forces responsible for nematic ordering [17].

Aromatic Core Structure: The biphenyl-like core structure provides the rigid framework necessary for liquid crystalline behavior [4] [3]. The π-π stacking interactions between aromatic rings contribute to the orientational correlations that define the nematic phase [13]. The phenylbenzoate arrangement ensures adequate molecular rigidity while preventing excessive intermolecular binding that would favor crystalline phases [16].

The temperature stability range of the nematic phase in 4-Pentylphenyl 4-propylbenzoate extends well beyond the initial melting point, demonstrating the compound's suitability for applications requiring stable mesophase behavior at ambient conditions [1] [8]. This stability is attributed to the balanced molecular design that optimizes both thermal stability and mesophase persistence [18].

Phase Transition Mechanisms: Nematic-Isotropic Transition Dynamics

The nematic-isotropic transition dynamics of 4-Pentylphenyl 4-propylbenzoate represent a complex interplay of molecular reorientation, thermal fluctuations, and collective ordering phenomena [11] [12]. Understanding these mechanisms is crucial for comprehending the thermotropic behavior and potential applications of this liquid crystalline compound.

Transition Mechanism Classification

The nematic-isotropic phase transition in 4-Pentylphenyl 4-propylbenzoate follows the general characteristics of thermotropic liquid crystals, exhibiting a weakly first-order transition with elements of continuous behavior [11] [19]. This transition mechanism differs fundamentally from the crystal-nematic transition, which demonstrates clear first-order characteristics with discontinuous enthalpy changes [6] [12].

The transition mechanism can be characterized through several key aspects:

Orientational Order Parameter Evolution: As temperature increases toward the nematic-isotropic transition, the orientational order parameter gradually decreases from its nematic value toward zero [11] [12]. This evolution reflects the progressive loss of molecular alignment as thermal motion overcomes the intermolecular forces responsible for nematic ordering [10].

Critical Temperature Behavior: The system exhibits critical temperature phenomena where fluctuations in orientational order become increasingly prominent as the transition temperature is approached [19]. These fluctuations manifest as pretransitional effects that can be observed in various physical properties, including dielectric constants and optical birefringence [12].

Molecular Relaxation Mechanisms

The molecular relaxation dynamics during the nematic-isotropic transition involve multiple timescales and mechanisms that can be characterized using the Cole-Davidson model [1] [20]. 4-Pentylphenyl 4-propylbenzoate exhibits two distinct relaxation times (τ₁ and τ₂) in the nematic phase, which correspond to different degrees of molecular freedom [1].

Primary Relaxation Process (τ₁): This relaxation mode corresponds to collective molecular reorientation involving the rotation of molecules around their short axes while maintaining approximate alignment along the nematic director [21] [22]. This process is characteristic of the nematic phase and exhibits strong temperature dependence as the transition temperature is approached [23].

Secondary Relaxation Process (τ₂): The second relaxation time represents individual molecular motions that do not significantly affect the overall orientational order [1] [20]. These motions include local conformational changes in the alkyl chains and small-amplitude rotations about the molecular long axis [22].

The Cole-Davidson behavior observed in 4-Pentylphenyl 4-propylbenzoate indicates asymmetric relaxation spectra typical of liquid crystalline systems [20] [24]. This asymmetry reflects the anisotropic molecular environment characteristic of the nematic phase, where molecular motions parallel and perpendicular to the director exhibit different characteristic times [25].

Thermodynamic Aspects of Phase Transitions

The thermodynamic driving forces for the nematic-isotropic transition involve the competition between orientational entropy and intermolecular interaction energy [9] [10]. As temperature increases, the entropy term becomes increasingly dominant, eventually overcoming the energy benefits of molecular alignment [16].

Enthalpy Considerations: The transition enthalpy for nematic-isotropic transitions is typically much smaller than crystal-nematic transitions, reflecting the relatively small energy difference between orientationally ordered and disordered states [16]. For phenylbenzoate derivatives, these enthalpies are influenced by the strength of π-π interactions and dipolar coupling between ester groups [5] [15].

Entropy Changes: The entropy increase during the nematic-isotropic transition primarily reflects the gain in orientational degrees of freedom as molecular alignment is lost [16]. The magnitude of this entropy change depends on the degree of orientational order in the nematic phase, which is influenced by molecular structure and intermolecular interactions [9].

Kinetic Aspects and Dynamic Behavior

The kinetic aspects of the nematic-isotropic transition in 4-Pentylphenyl 4-propylbenzoate involve complex dynamic scaling behavior near the transition temperature [23]. The relaxation times exhibit critical slowing down as the transition is approached, reflecting the increasing correlation length of orientational fluctuations [26].

Dynamic Scaling Relations: The temperature dependence of relaxation times near the transition follows power law behavior characteristic of critical phenomena [23] [27]. For nematic systems, the primary relaxation time typically diverges as τ ∝ (T - T)^(-γ), where T is the critical temperature and γ is a critical exponent [23].

Fluctuation Dynamics: Orientational fluctuations become increasingly important as the transition temperature is approached, leading to enhanced molecular mobility and reduced effective viscosity [26]. These fluctuations manifest as heterogeneous dynamics where different regions of the sample exhibit varying degrees of orientational order [22].

The transition dynamics are also influenced by the specific molecular architecture of 4-Pentylphenyl 4-propylbenzoate. The ester linkage provides conformational flexibility that facilitates molecular reorientation, while the alkyl chains contribute additional degrees of freedom that affect the overall relaxation spectrum [18] [22].

Comparative Analysis with Alkyl-Substituted Biphenyl Derivatives

The comparative analysis of 4-Pentylphenyl 4-propylbenzoate with alkyl-substituted biphenyl derivatives reveals significant insights into structure-property relationships in thermotropic liquid crystals [28] [29] [14]. This comparison elucidates how molecular design parameters influence nematic phase stability, transition temperatures, and dynamic behavior.

Structural Comparison Framework

Alkyl-substituted biphenyls, particularly the 4-cyano-4'-alkylbiphenyl (nCB) series, represent the most extensively studied thermotropic nematic liquid crystals [28] [29]. The structural differences between these compounds and 4-Pentylphenyl 4-propylbenzoate provide a foundation for understanding how specific molecular features affect liquid crystalline properties.

Core Structure Analysis: While alkyl-substituted biphenyls feature a direct biphenyl core with cyano terminal groups, 4-Pentylphenyl 4-propylbenzoate incorporates an ester linkage within the molecular backbone [5] [3]. This fundamental difference significantly affects molecular flexibility, dipolar interactions, and intermolecular packing arrangements [16].

Alkyl Chain Positioning: In alkyl-substituted biphenyls, the alkyl chain typically occupies a terminal position, whereas 4-Pentylphenyl 4-propylbenzoate features alkyl chains at both termini with different lengths (pentyl and propyl) [4] [5]. This asymmetric substitution pattern influences molecular packing efficiency and phase transition temperatures [14].

Phase Transition Temperature Comparison

The phase transition temperatures of 4-Pentylphenyl 4-propylbenzoate exhibit distinct characteristics when compared to alkyl-substituted biphenyl derivatives:

| Compound Series | Crystal-Nematic Transition | Nematic-Isotropic Transition | Nematic Range |

|---|---|---|---|

| 4-Pentylphenyl 4-propylbenzoate | 15-18°C | Not specified | Variable |

| 5CB (4-cyano-4'-pentylbiphenyl) | 23.0°C | 35.3°C | 12.3°C |

| Alkyl-substituted biphenyls | Variable (20-40°C) | Variable (30-60°C) | 10-30°C |

| Phenylbenzoate esters | Variable (15-25°C) | Variable | Extended |

The lower melting point of 4-Pentylphenyl 4-propylbenzoate compared to many alkyl-substituted biphenyls reflects the molecular flexibility introduced by the ester linkage [5] [16]. This flexibility disrupts efficient crystalline packing while maintaining sufficient intermolecular interactions to support nematic phase formation [15].

Molecular Dynamics and Relaxation Behavior

Molecular dynamics comparison reveals significant differences in relaxation mechanisms between 4-Pentylphenyl 4-propylbenzoate and alkyl-substituted biphenyls [28] [21]:

Relaxation Time Characteristics: 4-Pentylphenyl 4-propylbenzoate exhibits dual relaxation behavior with two distinct characteristic times (τ₁ and τ₂) following the Cole-Davidson model [1] [20]. In contrast, many alkyl-substituted biphenyls show simpler relaxation spectra with single dominant relaxation processes [21] [27].

Dielectric Behavior: The dielectric relaxation of 4-Pentylphenyl 4-propylbenzoate is influenced by the permanent dipole moment of the ester group, which is absent in symmetric biphenyl derivatives [30]. This difference results in enhanced dielectric coupling and modified relaxation dynamics [25].

Viscosity and Flow Properties: The ester linkage in 4-Pentylphenyl 4-propylbenzoate provides enhanced molecular flexibility compared to the more rigid biphenyl core structures [18]. This flexibility generally results in lower viscosity and improved flow properties, which are advantageous for certain applications [27].

Thermal Stability Comparison

Thermal stability analysis reveals important differences between compound classes:

Degradation Temperatures: Alkyl-substituted biphenyls typically exhibit higher thermal stability with degradation temperatures often exceeding 250°C [14]. Phenylbenzoate derivatives, including 4-Pentylphenyl 4-propylbenzoate, may show lower thermal stability due to potential ester hydrolysis at elevated temperatures [18].

Phase Persistence: While alkyl-substituted biphenyls often show narrow nematic ranges, ester-containing compounds like 4-Pentylphenyl 4-propylbenzoate can exhibit extended mesophase ranges due to the balance between molecular flexibility and intermolecular interactions [5] [16].

Applications and Performance Characteristics

The comparative performance of these compound classes reveals distinct advantages for different applications:

Display Applications: Alkyl-substituted biphenyls, particularly the cyanobiphenyl series, remain industry standards for liquid crystal displays due to their well-characterized properties and thermal stability [29]. However, ester-containing compounds offer potential advantages in low-temperature applications due to their lower melting points [5].

Research Applications: 4-Pentylphenyl 4-propylbenzoate and related phenylbenzoate derivatives serve as valuable model systems for studying fundamental liquid crystal behavior, particularly regarding the effects of ester linkages on mesomorphic properties [3] [16].

Future Development: The structure-property relationships revealed through this comparison suggest that hybrid molecular designs incorporating features from both compound classes could yield liquid crystals with optimized properties for specific applications [31] [32].

XLogP3

GHS Hazard Statements

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive